(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine
Description
Properties
IUPAC Name |
(2-methyl-4-methylsulfonylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-5-7(13(2,11)12)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQSGDALKMEECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine typically involves the reaction of 2-methyl-4-(methylsulfonyl)benzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Possible applications in the production of dyes and pigments due to its ability to form azo compounds.
Mechanism of Action
The mechanism of action of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine involves its interaction with biological targets such as enzymes and receptors. For example, its anti-inflammatory activity is thought to be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine with structurally related sulfonylhydrazines, highlighting substituent variations and their implications:
Key Observations :
- Electron-withdrawing groups (EWG) : The methylsulfonyl group (SO₂CH₃) at the 4-position is a common feature, enhancing stability and interaction with biological targets via hydrogen bonding or dipole interactions .
- Steric Effects : The 2-methyl group in the target compound may reduce rotational freedom and hinder nucleophilic attack compared to unsubstituted analogs like (4-(methylsulfonyl)phenyl)hydrazine .
Reactivity Differences :
- Steric Hindrance : The 2-methyl group in the target compound may slow down reactions requiring planar transition states (e.g., cyclization) compared to para-substituted analogs.
- Electronic Effects : The methylsulfonyl group activates the phenyl ring toward electrophilic substitution at the meta position, directing further functionalization .
Physical and Spectral Properties
- Melting Points : Sulfonylhydrazines generally have high melting points (>150°C) due to strong intermolecular hydrogen bonding (e.g., (4-(methylsulfonyl)phenyl)hydrazine hydrochloride, CAS 17852-67-4) .
- IR Spectroscopy : ν(SO₂) appears at ~1150–1250 cm⁻¹; ν(NH) stretches at ~3150–3400 cm⁻¹ .
- NMR : Aromatic protons near the sulfonyl group resonate downfield (δ 7.5–8.5 ppm in ¹H-NMR) .
Biological Activity
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound's structure suggests that it may interact with various biological targets, leading to significant therapeutic effects.
The compound can be characterized by its molecular formula , indicating the presence of a methylsulfonyl group which may enhance its solubility and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain pathogens.
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on human lung adenocarcinoma (A549), colon adenocarcinoma (SW480), and ovarian teratocarcinoma (CH1/PA-1) cells. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against malaria pathogens.
Research Findings
- A series of hydrazone derivatives related to this compound demonstrated significant antimalarial activity both in vitro and in vivo. These derivatives were found to chelate free iron and inhibit heme polymerization, which is critical for the survival of malaria parasites .
Data Summary
| Biological Activity | Cell Line/Pathogen | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | A549 | Low micromolar | Apoptosis |
| Anticancer | SW480 | Low micromolar | Apoptosis |
| Antimicrobial | Plasmodium falciparum | Not specified | Iron chelation |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves functionalization of the phenyl ring with methylsulfonyl and methyl groups, followed by hydrazine introduction. For example, bromination/fluorination of the ring (if applicable) precedes sulfonation using methylsulfonyl chloride. Hydrazine is then introduced via nucleophilic substitution or condensation. Critical parameters include temperature (60–100°C for sulfonation), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios (e.g., 1:1.2 hydrazine:precursor). Monitoring via TLC and intermediate purification by column chromatography ensures yield optimization .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- NMR Spectroscopy : and NMR confirm substituent positions and hydrazine connectivity. For example, the methylsulfonyl group () appears as a singlet (~3.3 ppm for , ~45 ppm for ).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of ).
- IR Spectroscopy : Identifies N-H stretches (~3300 cm) and sulfonyl S=O bonds (~1350–1150 cm) .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Use fume hoods to avoid inhalation of vapors (methylsulfonyl groups may release irritants).
- Wear nitrile gloves and goggles to prevent skin/eye contact, as sulfonated compounds can cause burns.
- Store in airtight containers away from oxidizing agents to prevent unintended reactions .
Advanced Research Questions
Q. How do electronic effects of the methylsulfonyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodology : The electron-withdrawing nature of activates the phenyl ring for electrophilic attacks but deactivates it for nucleophilic substitutions. Computational studies (e.g., DFT calculations) can map electron density distribution. Experimentally, compare reaction rates with analogs lacking the sulfonyl group (e.g., 4-methylphenylhydrazine). Kinetic data and Hammett plots ( values) quantify substituent effects .
Q. How can structural modifications enhance the compound’s binding affinity to enzyme targets (e.g., DNA gyrase)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict interactions with active sites (e.g., hydrophobic pockets favoring methyl groups).
- SAR Studies : Synthesize derivatives with varied substituents (e.g., halogens, methoxy) and assay inhibitory activity. For instance, replacing methylsulfonyl with trifluoromethyl () may alter binding kinetics .
Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar analogs?
- Methodology :
- Meta-Analysis : Compare published data on analogs (e.g., 4-sulfonamidophenylhydrazine in ) to identify trends in substituent effects.
- Controlled Assays : Replicate studies under standardized conditions (pH, concentration) to isolate variables. For example, discrepancies in antimicrobial activity may arise from assay media composition .
Q. Can computational models predict the environmental persistence or toxicity of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
